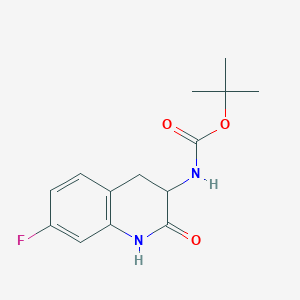
(7-Fluoro-2-oxo-1,2,3,4-tetrahydro-quinolin-3-YL)-carbamic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Fluoro-2-oxo-1,2,3,4-tetrahydro-quinolin-3-YL)-carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of quinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Fluoro-2-oxo-1,2,3,4-tetrahydro-quinolin-3-YL)-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Carbamate Formation: The final step involves the reaction of the quinoline derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(7-Fluoro-2-oxo-1,2,3,4-tetrahydro-quinolin-3-YL)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
科学研究应用
(7-Fluoro-2-oxo-1,2,3,4-tetrahydro-quinolin-3-YL)-carbamic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Pharmaceuticals: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of (7-Fluoro-2-oxo-1,2,3,4-tetrahydro-quinolin-3-YL)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
- 3-Fluoro-7-hydroxy-chroman-2,4-dione
- 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione
- 21-Fluoro-11,17-dihydroxypregna-1,4-diene-3,20-dione
Uniqueness
(7-Fluoro-2-oxo-1,2,3,4-tetrahydro-quinolin-3-YL)-carbamic acid tert-butyl ester is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the carbamic acid tert-butyl ester group enhances its stability and bioavailability, making it a valuable compound for various applications.
属性
分子式 |
C14H17FN2O3 |
|---|---|
分子量 |
280.29 g/mol |
IUPAC 名称 |
tert-butyl N-(7-fluoro-2-oxo-3,4-dihydro-1H-quinolin-3-yl)carbamate |
InChI |
InChI=1S/C14H17FN2O3/c1-14(2,3)20-13(19)17-11-6-8-4-5-9(15)7-10(8)16-12(11)18/h4-5,7,11H,6H2,1-3H3,(H,16,18)(H,17,19) |
InChI 键 |
VJMQXQIJTCOVAT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CC2=C(C=C(C=C2)F)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


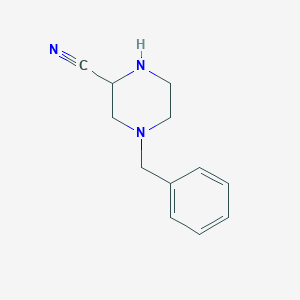
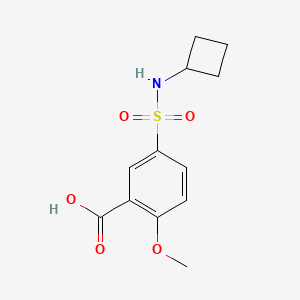
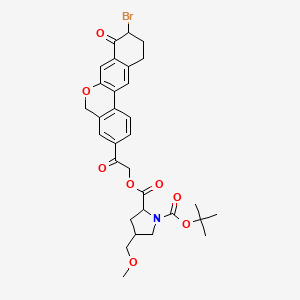
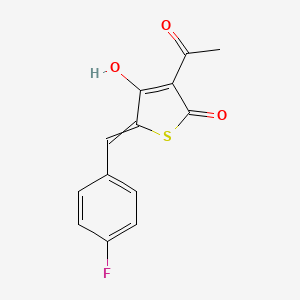
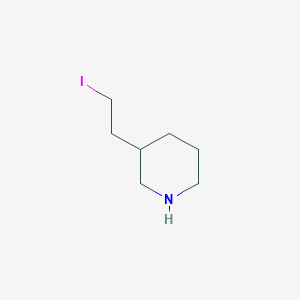

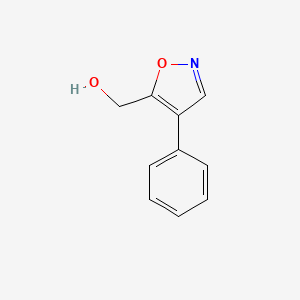
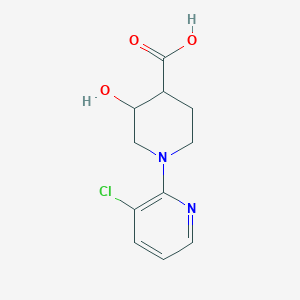
![2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine](/img/structure/B13980526.png)
![1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone](/img/structure/B13980530.png)
![5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine-7(8h)-acetic acidhydrazide](/img/structure/B13980536.png)
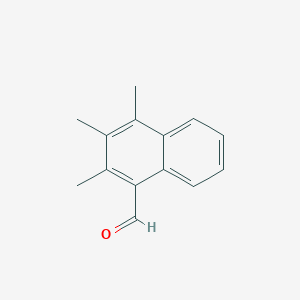
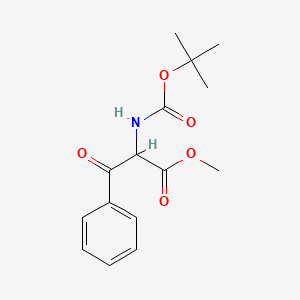
![(2S,6R)-2-{[(1R,2R)-2-Ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexan-1-one](/img/structure/B13980563.png)
